molecular formula C14H18Cl2N2O B2963294 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride CAS No. 1803608-07-2

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride

Cat. No.: B2963294
CAS No.: 1803608-07-2
M. Wt: 301.21
InChI Key: MUMWPIOQCNCHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted with an isoquinoline moiety at the 5-position and a hydroxyl group at the 4-position. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMWPIOQCNCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The resulting isoquinoline derivative is then reacted with piperidin-4-ol under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Quinolin-3-yl)piperidin-4-ol Derivatives

Example Compound: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

  • Key Features: Acts as a potent and selective 5-HT1F antagonist (Ki = 11 nM for 5-HT1F, 343 nM for 5-HT2B) . Exhibits nonspecific luminescence inhibition at ≥3 μM concentrations, suggesting off-target effects at higher doses .
  • Comparison: The quinoline-3-yl substituent confers high 5-HT1F affinity. Replacing quinoline with isoquinoline-5-yl (a larger aromatic system) may alter receptor binding kinetics or selectivity due to steric and electronic differences. The dihydrochloride salt in the target compound likely improves solubility compared to non-salt forms of quinoline derivatives.

4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride (CAS 18728-61-5)

  • Key Features: Structural similarity score: 0.72 to the target compound .
  • Comparison: Pyridine-based analogs may exhibit different pharmacokinetic profiles. Isoquinoline’s extended aromatic system could enhance interactions with hydrophobic binding pockets in target receptors.

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

  • Key Features :
    • Used in pharmaceuticals (e.g., neurological and metabolic disorders) and agrochemicals due to its structural flexibility .
    • The oxazepane ring introduces conformational rigidity, which may improve target selectivity.
  • Comparison: The target compound’s isoquinoline moiety offers a distinct pharmacophore for receptor binding compared to oxazepane’s oxygen-containing heterocycle.

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

  • Key Features :
    • Molecular weight: 272.14 g/mol; CAS 1197941-02-8 .
    • The chloro-pyridine substituent may enhance halogen bonding interactions in biological targets.

Structural and Functional Data Table

Compound Name Key Substituent Receptor Affinity (Ki, nM) Selectivity Notes Solubility (Salt Form)
4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride Isoquinolin-5-yl Data needed Hypothesized 5-HT1F/5-HT2B selectivity High (dihydrochloride)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl 5-HT1F: 11; 5-HT2B: 343 No activity at 5-HT1A or Gs Moderate (free base)
4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride Pyridin-2-yl Data needed Similarity score: 0.72 High (dihydrochloride)
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride 5-Chloro-pyridin-2-yl Data needed Halogen bonding potential High (dihydrochloride)

Research Implications and Gaps

  • Target Compound: Limited direct data exist on this compound.
  • Critical Research Questions: How does the isoquinoline-5-yl group influence binding kinetics compared to quinoline-3-yl? Does the dihydrochloride salt improve in vivo efficacy compared to free-base analogs?

Biological Activity

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride (CAS No. 1803608-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isoquinoline moiety. The structural formula can be represented as follows:

C13H14Cl2N2O\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key metabolic pathways. For instance, studies indicate that isoquinoline derivatives often exhibit inhibitory effects on enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis in pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, isoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

Compound Target Organism MIC (mg/mL)
4-(Isoquinolin-5-yl)piperidin-4-olStaphylococcus aureus0.0039
4-(Isoquinolin-5-yl)piperidin-4-olEscherichia coli0.025

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for antifungal activities. Similar piperidine derivatives have shown promising results against various fungal strains, suggesting a broad spectrum of biological activity .

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of isoquinoline derivatives. Modifications on the piperidine ring and isoquinoline structure can enhance or diminish activity against certain biological targets .

Key Findings from SAR Studies:

  • Piperidine Substituents : Electron-donating groups on the piperidine ring often increase antimicrobial potency.
  • Isoquinoline Modifications : Alterations in the isoquinoline structure can improve binding affinity to target enzymes like IMPDH.

Case Studies

  • Anti-Tubercular Activity : A study focused on isoquinoline-piperidine derivatives demonstrated that specific analogues exhibited strong inhibition of IMPDH in Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
  • Antifungal Screening : Compounds derived from similar structures were tested against clinical isolates of Candida spp. and showed significant antifungal activity, suggesting the potential for therapeutic applications in fungal infections .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(isoquinolin-5-yl)piperidin-4-ol dihydrochloride, and how can purity be validated?

Methodological Answer:
The synthesis of piperidine-dihydrochloride derivatives typically involves multi-step processes, including condensation, cyclization, and salt formation. For example, similar compounds are synthesized via nucleophilic substitution or click chemistry followed by HCl-mediated deprotection . Purity validation should employ HPLC with UV detection (e.g., C18 columns, methanol/ammonium acetate mobile phase) and mass spectrometry (LC-MS) for structural confirmation. Quantitative NMR (qNMR) can assess salt stoichiometry, ensuring a 1:2 molar ratio of free base to HCl .

Advanced: How can researchers determine the receptor specificity of this compound in serotonin (5-HT) receptor binding assays?

Methodological Answer:
Use radioligand displacement assays with tritiated ligands (e.g., ³H-LSD for 5-HT1F) to measure binding affinity (Ki). For specificity profiling, screen against a panel of 5-HT receptors (e.g., 5-HT1A, 5-HT2B) and non-serotonergic targets (e.g., adrenergic receptors). In competitive binding studies, maintain ligand concentrations near their Kd values to minimize nonspecific binding. For example, a related piperidin-4-ol derivative showed a Ki of 11 nM for 5-HT1F but >300 nM for 5-HT2B, confirming selectivity . Include control cells lacking the target receptor to rule out off-target effects .

Advanced: How should researchers address contradictory data in functional assays, such as nonspecific luminescence inhibition at high concentrations?

Methodological Answer:
Contradictions often arise from assay interference (e.g., compound autofluorescence or cytotoxicity). To mitigate:

  • Dose-response curves : Use concentrations ≤3 μM to avoid nonspecific effects, as seen in cAMP GloSensor assays .
  • Counter-screens : Test the compound in parental cell lines lacking the target receptor (e.g., HEK293T without 5-HT1F transfection) to identify baseline interference .
  • Orthogonal assays : Validate findings with electrophysiology or β-arrestin recruitment assays to confirm target engagement .

Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound in metabolic disorders?

Methodological Answer:
Use streptozotocin (STZ)-induced diabetic NSG mice transplanted with human islets. Administer the compound intraperitoneally (e.g., 20 mg/kg twice daily) and monitor glucose tolerance via intraperitoneal glucose tolerance tests (IPGTT). Measure plasma insulin normalized to fasting glucose to isolate beta-cell function. Histological analysis of graft survival post-explantation confirms direct effects on islet viability .

Basic: What analytical techniques are critical for characterizing the structural integrity of this dihydrochloride salt?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm the isoquinoline-piperidine scaffold and HCl coordination.
  • FT-IR spectroscopy : Identify N-H stretches (2500–3000 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹).
  • Elemental analysis : Verify a 1:2 base-to-HCl ratio (e.g., C: 52.1%, H: 5.8%, N: 8.1%, Cl: 20.5%) .

Basic: How can researchers assess the compound’s stability and purity under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., hydrolyzed piperidine or oxidized isoquinoline).
  • Long-term stability : Store lyophilized powder at -20°C under desiccation. Reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles to prevent HCl dissociation .

Advanced: What mechanistic studies are required to elucidate its role in modulating beta-cell replication or insulin secretion?

Methodological Answer:

  • cAMP modulation : Use FRET-based biosensors (e.g., GloSensor) in human beta cells to quantify cAMP inhibition, a hallmark of Gi/o-coupled receptors like 5-HT1F .
  • RNA-seq : Compare transcriptomes of treated vs. untreated islets to identify pathways (e.g., cell cycle regulators like cyclin D1) .
  • Insulin secretion assays : Perform glucose-stimulated insulin secretion (GSIS) with 2 mM vs. 20 mM glucose. Normalize results to DNA content to rule out proliferation artifacts .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and dissolution.
  • First aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation (GHS H335) .
  • Waste disposal : Neutralize with 1 M NaOH and incinerate as hazardous organic waste .

Advanced: How can pharmacokinetic (PK) parameters be optimized for in vivo efficacy studies?

Methodological Answer:

  • Plasma half-life : Conduct PK studies in NSG mice with serial blood sampling. For a t½ of ~8 hours (as seen with similar compounds), administer twice-daily doses to maintain plasma levels >100 nM .
  • Bioavailability : Formulate with cyclodextrin or PEG-400 to enhance solubility. Compare oral vs. IP routes using AUC calculations .

Advanced: What strategies can enhance the compound’s synergistic effects with other beta-cell proliferative agents?

Methodological Answer:

  • Dose matrix screening : Test combinations with harmine (a DYRK1A inhibitor) and exendin-4 (a GLP-1 agonist) at varying ratios. Use Bliss independence or Chou-Talalay models to quantify synergy .
  • Mechanistic overlap : Prioritize agents targeting complementary pathways (e.g., cAMP/PKA for exendin-4 vs. 5-HT1F antagonism) to avoid redundant signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.